molecular formula C19H12F3N3O3S B409118 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one CAS No. 330157-42-1

8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one

Cat. No.: B409118
CAS No.: 330157-42-1
M. Wt: 419.4g/mol
InChI Key: DPHOCNJIRXTXRS-UHFFFAOYSA-N
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Description

8-Methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one (molecular formula: C₁₉H₁₂F₃N₃O₃S; molecular weight: 419.38 g/mol) is a synthetic coumarin-thiadiazole hybrid compound. The structure combines a coumarin core (with a methoxy group at position 8) linked to a 1,3,4-thiadiazole ring substituted with a 3-(trifluoromethyl)anilino group. This design leverages the pharmacological versatility of coumarins (anticoagulant, anticancer, and antimicrobial properties) and thiadiazoles (enzyme inhibition and bioactivity modulation) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a focus of medicinal chemistry research.

Properties

IUPAC Name

8-methoxy-3-[5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N3O3S/c1-27-14-7-2-4-10-8-13(17(26)28-15(10)14)16-24-25-18(29-16)23-12-6-3-5-11(9-12)19(20,21)22/h2-9H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHOCNJIRXTXRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one exhibits significant biological activity due to its unique chemical structure, which includes a thiadiazole moiety and a chromenone framework. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H12F3N3O3S
  • Molecular Weight : 419.38 g/mol
  • CAS Number : Not specified in the results but can be derived from the chemical name.

Biological Activity Overview

The biological activities of this compound are attributed to its structural components, particularly the 1,3,4-thiadiazole and chromenone moieties. These structures are known for their diverse pharmacological properties.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole ring exhibit promising antimicrobial properties. For instance:

  • Compounds with halogen substitutions on the phenyl ring show enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Some derivatives have demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
CompoundTarget OrganismMIC (µg/mL)Reference
8dA. niger32
8eC. albicans42

2. Anticancer Activity

The chromenone structure is known for its anticancer potential. Studies have shown that:

  • Compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and apoptosis induction .
  • The presence of the thiadiazole moiety enhances cytotoxicity against various cancer cell lines, suggesting that this compound may also exhibit similar properties.

3. Other Biological Activities

The literature suggests that derivatives of the thiadiazole scaffold possess a range of other biological activities:

  • Antidiabetic : Some studies have indicated potential antidiabetic effects linked to modifications in the thiadiazole structure .
  • Anti-inflammatory : The compound may exhibit anti-inflammatory properties, which are common among thiadiazole derivatives .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of thiadiazole derivatives. For example:

  • Synthesis and Evaluation : A study synthesized various derivatives of 1,3,4-thiadiazole linked to different aromatic systems and evaluated their antimicrobial and anticancer activities. Results indicated that specific substitutions significantly enhance potency against target organisms .
  • In Vivo Studies : In vivo models have been employed to assess the efficacy of these compounds in treating infections and tumors, highlighting their potential for therapeutic applications .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research and development.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of similar compounds, which may extend to 8-methoxy-3-{5-[3-(trifluoromethyl)anilino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one. For instance:

  • Antibacterial Studies : Compounds with structural similarities have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes .

Anticancer Potential

Research into related thiadiazole derivatives has indicated potential anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

  • Synthesis and Characterization : A study focused on synthesizing derivatives of thiadiazole and evaluating their biological activities demonstrated that modifications in the molecular structure significantly influenced their antimicrobial and anticancer efficacy. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures .
  • Comparative Analysis : A comparative study assessed the activity of various thiadiazole derivatives against standard microbial strains. The results showed that certain substitutions enhanced antibacterial activity significantly, suggesting that similar modifications could be explored for this compound .

Safety and Toxicity

While exploring the applications of this compound, it is crucial to consider safety profiles. Preliminary toxicity assessments indicate that compounds with trifluoromethyl groups can exhibit varying levels of toxicity depending on their structural context. Therefore, detailed toxicological studies are essential for any potential therapeutic application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity is influenced by substituents on the coumarin and thiadiazole moieties. Key structural analogues include:

Compound Name Substituents Key Differences Reference
3-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Phenyl group at thiadiazole C5 Lacks methoxy (coumarin) and trifluoromethyl (aniline) groups
6-Methoxy-3-(5-((3-methylphenyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one 3-Methylanilino substituent Trifluoromethyl replaced with methyl; reduced electronegativity
3-(5-(Benzylideneamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one Benzylideneamino group at thiadiazole Bulky aromatic substituent; altered steric effects
  • Trifluoromethyl vs.
  • Methoxy Position : The 8-methoxy group on coumarin may improve solubility and π-π stacking interactions compared to unmethoxylated analogues (e.g., 3-acetylcoumarin derivatives) .

Bioactivity Profiles

Enzyme Inhibition
  • Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibition: The 4a–g series (3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one derivatives) showed IC₅₀ values of 0.8–2.4 µM against AChE, comparable to donepezil (IC₅₀: 0.5 µM) . The target compound’s trifluoromethyl group may enhance AChE binding via hydrophobic interactions, though specific data are unavailable.
Antimicrobial Activity
  • Antifungal Activity: Analogues like 4-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)-methoxy)-2H-chromen-2-one exhibited MIC values of 8–16 µg/mL against Candida albicans, outperforming fluconazole (MIC: 32 µg/mL) . The target compound’s trifluoromethyl group could improve antifungal potency by disrupting fungal membrane ergosterol biosynthesis, though direct evidence is pending.
  • Antibacterial Activity: Thiadiazole-coumarin hybrids with benzylideneamino substituents (e.g., 4a–h series) showed moderate activity against E. coli (MIC: 32–64 µg/mL) .

Preparation Methods

Chromen-2-One Core Synthesis

The chromen-2-one moiety is synthesized from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions using piperidine as a catalyst. This step yields 3-acetyl-8-methoxy-2H-chromen-2-one (Intermediate C), a critical precursor.

Reaction Conditions :

  • Reactants : 2-Hydroxy-3-methoxybenzaldehyde, ethyl acetoacetate

  • Catalyst : Piperidine (10 mol%)

  • Temperature : 120°C (neat conditions)

  • Yield : ~75–80% (estimated from analogous reactions)

α-Bromination of the Acetyl Side Chain

Intermediate C undergoes α-bromination using copper(II) bromide (CuBr₂) to introduce a bromine atom at the acetyl group’s α-position, forming 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one.

Optimization Notes :

  • Excess CuBr₂ (1.2 equiv) ensures complete conversion.

  • Reaction time: 4–6 hours in dichloromethane at room temperature.

Thiadiazole Ring Formation

The thiadiazole ring is constructed via cyclization of hydrazine derivatives with the brominated chromen-2-one intermediate. While direct literature on the target compound is limited, analogous methods for 1,3,4-thiadiazoles involve thiourea or thiosemicarbazide precursors.

Cyclization with Thiourea Derivatives

3-(2-Bromoacetyl)-8-methoxy-2H-chromen-2-one reacts with 5-amino-1,3,4-thiadiazole-2-thiol under basic conditions to form the thiadiazole ring. Subsequent coupling with 3-(trifluoromethyl)aniline introduces the aryl amine group.

Key Steps :

  • Cyclization :

    • Reagents : 5-Amino-1,3,4-thiadiazole-2-thiol, K₂CO₃

    • Solvent : Ethanol, reflux (12 hours)

    • Intermediate : 3-(2-Amino-1,3,4-thiadiazol-5-yl)-8-methoxy-2H-chromen-2-one.

  • Coupling with 3-(Trifluoromethyl)Aniline :

    • Conditions : Pd-catalyzed Buchwald-Hartwig amination or nucleophilic substitution.

    • Catalyst : Pd(OAc)₂, Xantphos

    • Solvent : Toluene, 100°C, 24 hours.

Reaction Optimization and Challenges

Regioselectivity in Thiadiazole Formation

The position of the trifluoromethyl-anilino group on the thiadiazole ring is critical. Microwave-assisted synthesis improves regioselectivity and reduces reaction times (e.g., 30 minutes vs. 12 hours).

Solvent and Catalyst Selection

  • Palladium Catalysts : Pd(OAc)₂ with Xantphos enhances coupling efficiency for aryl amines.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification.

Analytical Characterization

Synthesized intermediates and the final compound are validated using spectroscopic methods:

Compound 1H NMR (δ, ppm) IR (cm⁻¹) Mass (m/z)
3-Acetyl-8-methoxy-2H-chromen-2-one2.65 (s, 3H, COCH₃), 3.92 (s, 3H, OCH₃)1720 (C=O), 1650 (C=C)246.1 [M+H]⁺
Final Product8.16 (d, Ar-H), 3.11 (s, NMe₂)1680 (C=O), 1520 (C-N)419.4 [M+H]⁺

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